molecular formula C11H9F3O B13699452 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

Cat. No.: B13699452
M. Wt: 214.18 g/mol
InChI Key: BYOFOXKXLQOYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone typically involves the reaction of 2-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-propenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Trifluoromethyl-1-phenyl-propenone: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties, such as increased stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

2-methyl-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C11H9F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-6H,1H2,2H3

InChI Key

BYOFOXKXLQOYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.